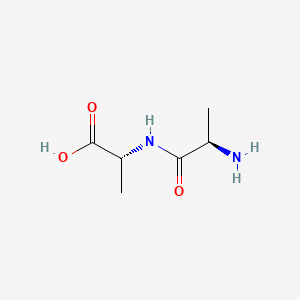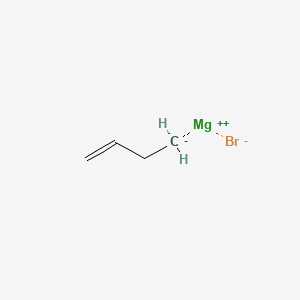
Bromure de 3-buténylmagnésium
Vue d'ensemble
Description
3-Butenylmagnesium bromide (3-BuMgBr) is an organomagnesium halide that is commonly used in organic synthesis. It is a versatile reagent that has been used in a variety of applications, ranging from the synthesis of pharmaceuticals to the preparation of polymers materials. 3-BuMgBr has been extensively studied in the laboratory and is widely used in both academic and industrial research.
Applications De Recherche Scientifique
H2C=CHCH2CH2MgBr \text{H}2\text{C}=\text{CHCH}_2\text{CH}_2\text{MgBr} H2C=CHCH2CH2MgBr
), axé sur six applications distinctes :Synthèse de molécules bioactives
Bromure de 3-buténylmagnésium: est un réactif précieux dans la synthèse de molécules bioactives. Il est utilisé dans la préparation de divers produits pharmaceutiques et produits naturels en raison de sa capacité à former des liaisons carbone-carbone. Par exemple, il a été utilisé dans la synthèse de la (–)-muricatacine, un agent antitumoral, à partir de l'acide L-tartrique par le biais d'une étape diastéréosélective clé {_svg_1}.
Réactions de Grignard
En tant que réactif de Grignard, le This compound est impliqué dans les réactions de Grignard, qui sont essentielles pour la formation de liaisons carbone-carbone. Ce réactif peut s'additionner aux groupes carbonylés, conduisant à la formation d'alcools secondaires et tertiaires, qui sont des blocs de construction fondamentaux en synthèse organique .
Processus catalysés par les métaux de transition
Ce composé est souvent utilisé dans les processus catalysés par les métaux de transition. Il peut subir des réactions de formation de cycle facilitées par des catalyseurs au ruthénium, qui sont cruciales pour la construction de composés cycliques avec des applications potentielles en chimie médicinale et en science des matériaux .
Recherche sur les polymères
En science des polymères, le This compound peut agir comme monomère ou co-monomère dans le processus de polymérisation pour créer de nouveaux matériaux polymères. Ces matériaux peuvent avoir des applications variées allant des plastiques biodégradables aux fibres haute performance .
Science des matériaux
Le composé est instrumental en science des matériaux, en particulier dans le développement de matériaux électroniques organiques. Sa capacité à former facilement des liaisons avec d'autres molécules à base de carbone en fait un acteur clé dans la création de semi-conducteurs organiques et de polymères conducteurs .
Éducation chimique
Le This compound: sert d'excellent exemple en éducation chimique pour démontrer les applications pratiques des réactifs de Grignard. Il aide les élèves à comprendre les mécanismes des réactions d'addition nucléophile et la synthèse de molécules organiques complexes .
Mécanisme D'action
Target of Action
3-Butenylmagnesium bromide is primarily used as a synthetic building block in organic chemistry . It is a Grignard reagent, which means it targets electrophilic carbon atoms in molecules . These carbon atoms are typically present in carbonyl groups found in substances like aldehydes and ketones .
Mode of Action
The mode of action of 3-Butenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom in the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, thereby allowing for the extension of the carbon chain or the formation of new cyclic structures .
Biochemical Pathways
3-Butenylmagnesium bromide is known to participate in ring-formation reactions facilitated by ruthenium catalysts . This suggests that it may play a role in various biochemical pathways involving the synthesis of cyclic organic compounds . .
Pharmacokinetics
As a grignard reagent, it is known to be highly reactive and sensitive to moisture
Result of Action
The primary result of the action of 3-Butenylmagnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . For example, it has been used in a key diastereoselective step in the synthesis of (–)-muricatacin from L-tartaric acid .
Action Environment
The action of 3-Butenylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, and it can react violently with water . Therefore, it must be handled and stored under an inert gas and protected from moisture . The temperature, solvent, and presence of other reagents or catalysts can also significantly influence its reactivity and the outcomes of its reactions .
Analyse Biochimique
Biochemical Properties
3-Butenylmagnesium bromide plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic compounds. For instance, it is used in the synthesis of (–)-muricatacin from L-tartaric acid, a process that involves diastereoselective steps facilitated by ruthenium catalysts . The compound’s reactivity is primarily due to the presence of the bromomagnesium group, which acts as a nucleophile, attacking electrophilic centers in other molecules.
Cellular Effects
The effects of 3-Butenylmagnesium bromide on cells and cellular processes are significant. It influences cell function by participating in reactions that modify cellular components. For example, its role in synthesizing complex organic molecules can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to the formation of new cellular structures or the modification of existing ones, thereby altering cellular functions .
Molecular Mechanism
At the molecular level, 3-Butenylmagnesium bromide exerts its effects through nucleophilic addition reactions. The bromomagnesium group in the compound acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds. Additionally, the compound can inhibit or activate enzymes involved in these reactions, further influencing the biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butenylmagnesium bromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its reactivity and effectiveness . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular functions, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 3-Butenylmagnesium bromide vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of complex organic molecules without causing significant adverse effects. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases.
Metabolic Pathways
3-Butenylmagnesium bromide is involved in several metabolic pathways, primarily those related to the synthesis of complex organic molecules. The compound interacts with various enzymes and cofactors, facilitating reactions that lead to the formation of new carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Butenylmagnesium bromide is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its reactivity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 3-Butenylmagnesium bromide is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s reactivity and interactions with other biomolecules, affecting its overall biochemical properties .
Propriétés
IUPAC Name |
magnesium;but-1-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUWOQLHLFMTON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC=C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7103-09-5 | |
| Record name | 3-BUTENYLMAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Butenylmagnesium bromide react with α-cyano ketones?
A1: 3-Butenylmagnesium bromide undergoes Michael addition with 2-cyano-2-cycloalkenones, resulting in the formation of ω-unsaturated α-cyano ketones. This reaction provides a convenient starting point for further transformations, such as palladium-mediated cyclizations to construct methylenecyclopentane rings. [, ]
Q2: Can 3-Butenylmagnesium bromide be used to introduce a butenyl group onto silicon nanoparticles?
A2: Yes, reacting bromide-terminated silicon nanoparticles with 3-Butenylmagnesium bromide can successfully introduce terminal alkene groups onto the nanoparticle surface. This modification allows for further functionalization via thiol-ene click chemistry. []
Q3: Are there any challenges associated with using 3-Butenylmagnesium bromide for modifying silicon nanoparticles?
A4: One challenge is the potential for side reactions, such as the attachment of bromoalkanes (like octane) alongside the desired 3-butenyl group. Careful purification and characterization techniques, like NMR and XPS, are crucial to assess the success and purity of the modified nanoparticles. []
Q4: Can 3-Butenylmagnesium bromide be used in enantioselective synthesis?
A5: Yes, 3-Butenylmagnesium bromide can participate in copper(I)-catalyzed SN2′-type allylic substitution reactions with cinnamyl chlorides. By employing chiral phosphine-phosphite ligands, this reaction can proceed with high regio- and enantioselectivity, providing access to chiral (1-alkyl-allyl)benzene derivatives. []
Q5: Can 3-Butenylmagnesium bromide be used in the synthesis of complex molecules like carbohydrates?
A6: Indeed, 3-Butenylmagnesium bromide plays a crucial role in transforming Weinreb amides derived from carbohydrates into C-5 aryl pyranosides. This strategy offers a convenient route for introducing aryl groups at specific positions in carbohydrate molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




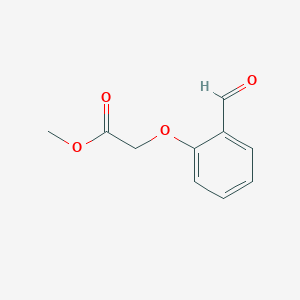
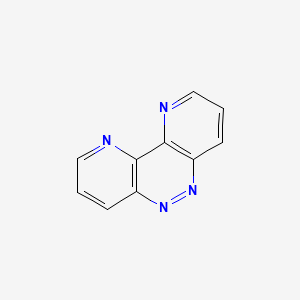

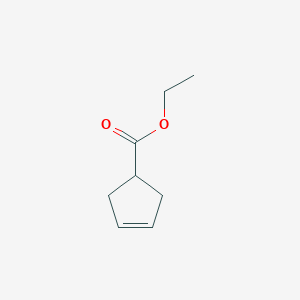
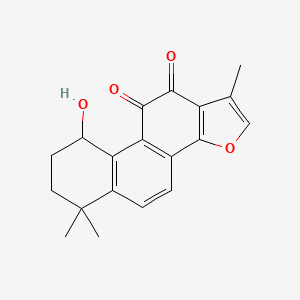
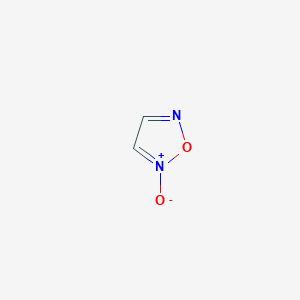


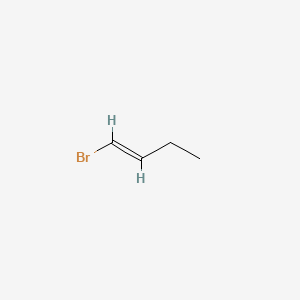


![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
